5-Chloro-3-(trifluoromethyl)pyrazin-2-amine
Overview
Description
“5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” is a chemical compound with the molecular formula C6H4ClF3N2 . It has a molecular weight of 196.56 g/mol . This compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical products .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “5-Chloro-3-(trifluoromethyl)pyrazin-2-amine”, is a significant area of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Molecular Structure Analysis
The InChI code for “5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” is 1S/C6H4ClF3N2/c7-3-1-4 (6 (8,9)10)5 (11)12-2-3/h1-2H, (H2,11,12) . The Canonical SMILES representation is C1=C (C=NC (=C1C (F) (F)F)N)Cl .
Physical And Chemical Properties Analysis
“5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” is a solid at room temperature . It has a molecular weight of 196.56 g/mol . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a topological polar surface area of 38.9 Ų .
Scientific Research Applications
Synthesis of Heterocyclic Compounds : 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is utilized in the synthesis of various heterocyclic compounds. For example, its reactions with nucleophiles like amines and Grignard reagents result in ring-opened products with diverse structures (Zhu et al., 1999). Another study demonstrated its application in the facile synthesis of [1,2,4]Triazolo[4,3-a]pyrazin-3-amines, indicating its versatility in creating novel chemical structures (Li et al., 2019).
Biological Activity Screening : In the field of medicinal chemistry, derivatives of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine have been synthesized and screened for biological activities. For instance, a study synthesized alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives for anticancer activity screening (Chavva et al., 2013).
Development of Herbicides : This compound has been explored for its application in herbicides. A study investigated the modes of action of pyridazinone herbicides, finding that certain derivatives acted as inhibitors in photosynthesis, contributing to their phytotoxicity (Hilton et al., 1969).
Optoelectronic Materials : Pyrazine derivatives, including those related to 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, are significant in the development of organic optoelectronic materials. Studies have focused on synthesizing such derivatives and investigating their optical and thermal properties, with potential applications in optoelectronics (Meti et al., 2017).
Antimicrobial Activity : Novel derivatives of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine have been synthesized and evaluated for their antimicrobial activities. Research in this area has shown promising results, with some compounds exhibiting significant antimicrobial properties (Idrees et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-2-1-11-4(10)3(12-2)5(7,8)9/h1H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLGFUJXAHBBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744296 | |
Record name | 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(trifluoromethyl)pyrazin-2-amine | |
CAS RN |
1364663-32-0 | |
Record name | 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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